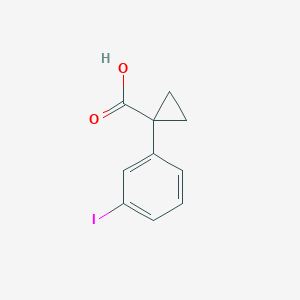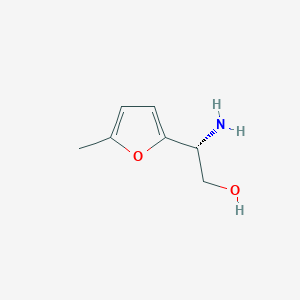
(R)-2-Amino-2-(5-methylfuran-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Amino-2-(5-methyl(2-furyl))ethan-1-ol is an organic compound that features a furan ring substituted with an amino group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(5-methyl(2-furyl))ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with ammonia and hydrogen in the presence of a catalyst to form the corresponding amino alcohol. The reaction conditions typically include moderate temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
Industrial production of (2R)-2-Amino-2-(5-methyl(2-furyl))ethan-1-ol often involves the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. Catalysts such as palladium or platinum on carbon are commonly used to facilitate the hydrogenation step. The product is then purified through distillation or crystallization techniques.
化学反应分析
Types of Reactions
(2R)-2-Amino-2-(5-methyl(2-furyl))ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-methyl-2-furancarboxaldehyde.
Reduction: Formation of 2-(5-methyl-2-tetrahydrofuryl)ethanol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
(2R)-2-Amino-2-(5-methyl(2-furyl))ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
作用机制
The mechanism of action of (2R)-2-Amino-2-(5-methyl(2-furyl))ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The furan ring structure also contributes to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(±)-1-(2-Furyl)ethanol: A furan derivative with similar structural features but lacks the amino group.
Furfuryl alcohol: Contains a furan ring with a hydroxymethyl group but does not have the amino functionality.
2-Furyl methyl ketone: Features a furan ring with a ketone group instead of an amino or hydroxyl group.
Uniqueness
(2R)-2-Amino-2-(5-methyl(2-furyl))ethan-1-ol is unique due to the presence of both amino and hydroxyl groups on the furan ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.
属性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(5-methylfuran-2-yl)ethanol |
InChI |
InChI=1S/C7H11NO2/c1-5-2-3-7(10-5)6(8)4-9/h2-3,6,9H,4,8H2,1H3/t6-/m1/s1 |
InChI 键 |
ODENOPAPQCXEKD-ZCFIWIBFSA-N |
手性 SMILES |
CC1=CC=C(O1)[C@@H](CO)N |
规范 SMILES |
CC1=CC=C(O1)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


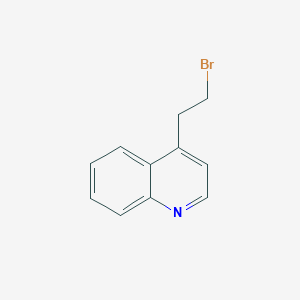
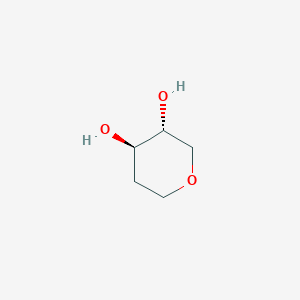
![2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B13061744.png)
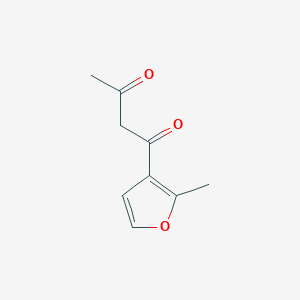
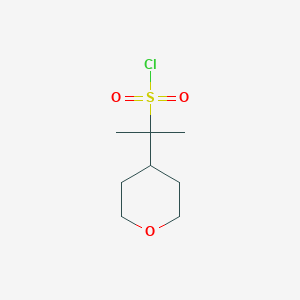
![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoicacid](/img/structure/B13061751.png)
![Racemic-(4aS,6S,7aS)-4-tert-butyl6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B13061764.png)
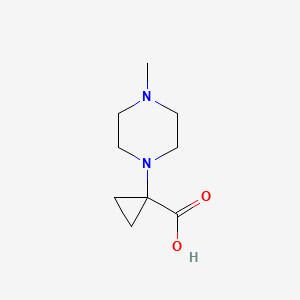
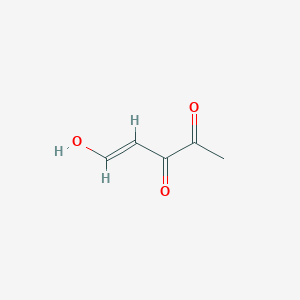
![3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride](/img/structure/B13061774.png)
![3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061777.png)
![(3R,4R,5S,6S)-2-methyl-6-[(3R,9S,10R,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol](/img/structure/B13061781.png)
![6-(3-Thienyl)imidazo[2,1-b]thiazole](/img/structure/B13061784.png)
